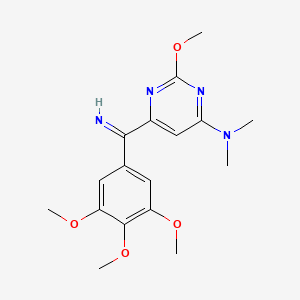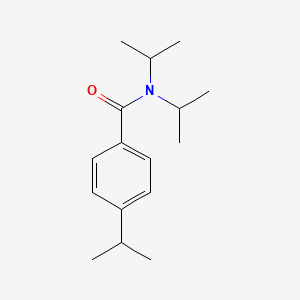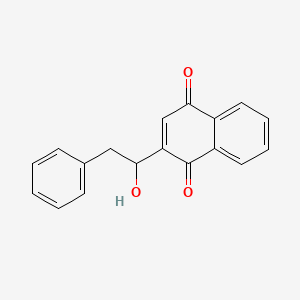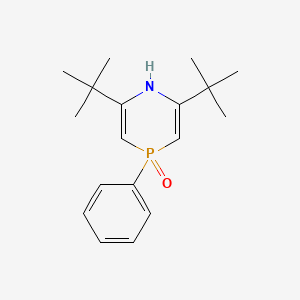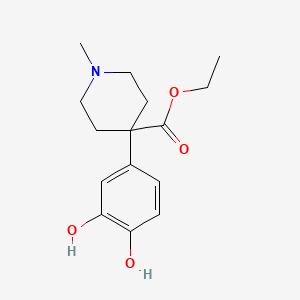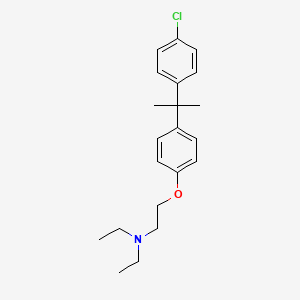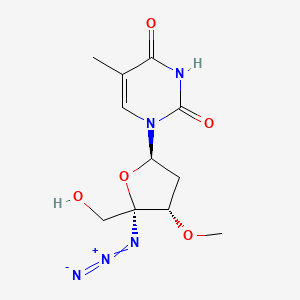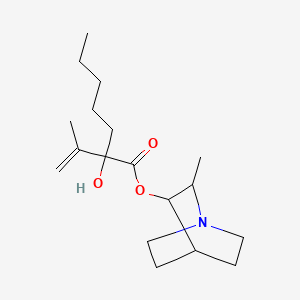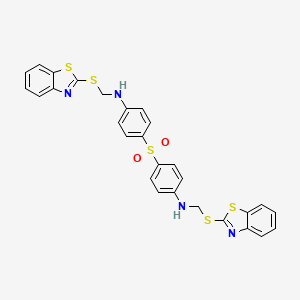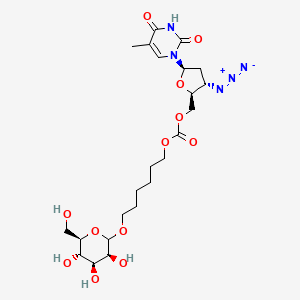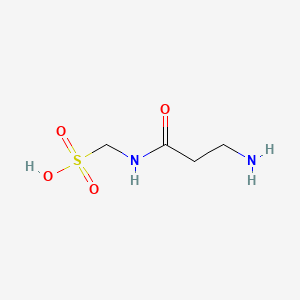
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is a heterocyclic compound that features a phenol group attached to a 5,6-dihydroimidazo(2,1-b)thiazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting bromo ketone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo-thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Comparison with Similar Compounds
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- can be compared with other similar compounds such as:
Levamisole: A partially hydrogenated imidazo(2,1-b)thiazole derivative used as an anthelmintic.
Tiazofurin: An imidazo-thiazole derivative with anticancer properties.
Ritonavir: A thiazole derivative used as an antiretroviral drug.
Uniqueness: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is unique due to its combination of a phenol group with a 5,6-dihydroimidazo(2,1-b)thiazole ring, which imparts a distinct set of chemical and biological properties .
Properties
CAS No. |
23224-08-0 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-15-11-12-5-6-13(10)11/h1-4,7,14H,5-6H2 |
InChI Key |
VHAXYBWGPIXDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


